

The Discovery and Synthesis of Notum Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: Notum-IN-1

Cat. No.: B2889724

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the discovery and synthesis of potent and selective inhibitors of Notum, a key negative regulator of the Wnt signaling pathway. The document details the scientific background, discovery strategies, key quantitative data, detailed experimental protocols, and the synthetic pathways for lead compounds.

Introduction to Notum: A Druggable Target in the Wnt Pathway

The Wingless/Integrated (Wnt) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.^[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders such as Alzheimer's disease.^{[1][2]} The activity of Wnt proteins is dependent on a post-translational modification where a palmitoleate group is attached to a conserved serine residue, a process mediated by the enzyme Porcupine (PORCN).^[3] This lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.^[4]

Notum, a secreted carboxylesterase, acts as a negative regulator of Wnt signaling by removing this essential palmitoleate group from Wnt proteins, thereby rendering them inactive. This enzymatic activity makes Notum a compelling therapeutic target. Inhibition of Notum can

restore Wnt signaling, offering a potential therapeutic strategy for diseases characterized by insufficient Wnt activity.

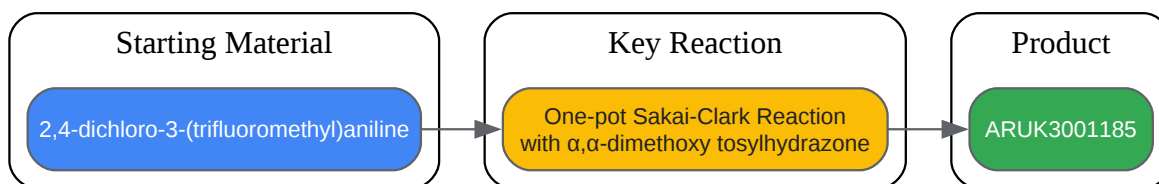
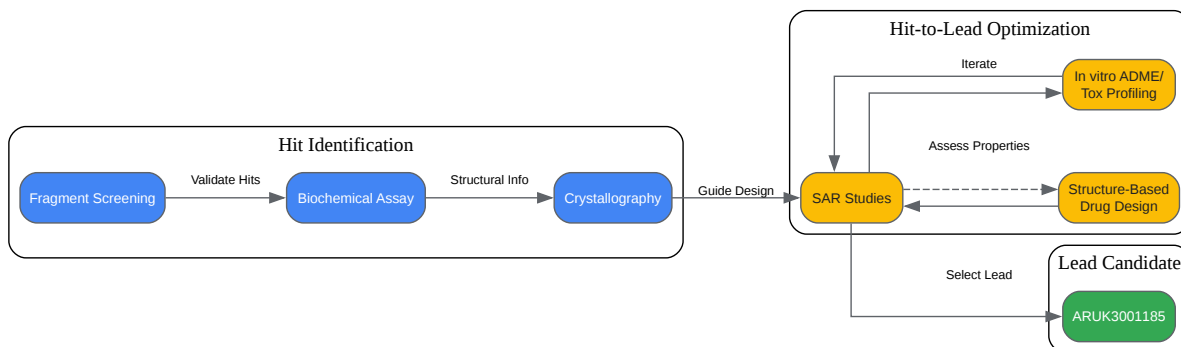
Discovery of Notum Inhibitors

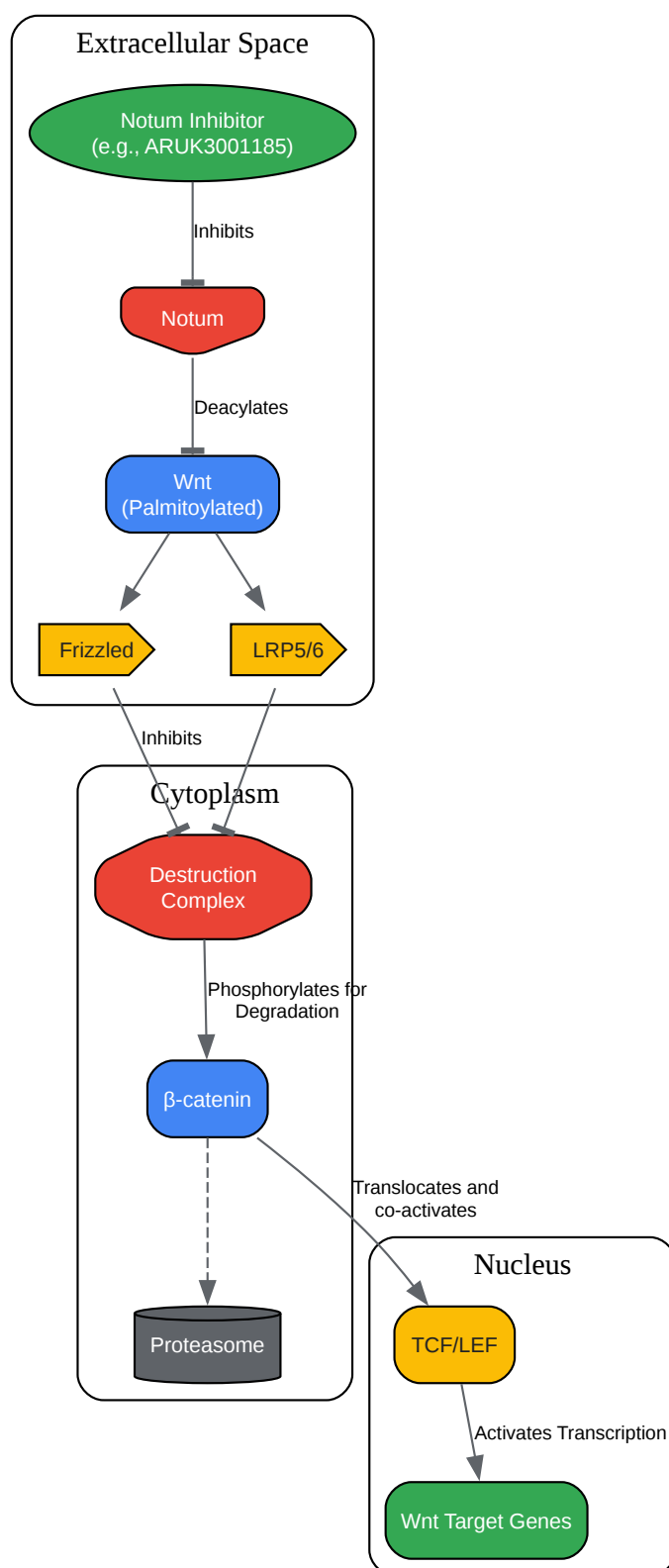
Several strategies have been successfully employed to identify small-molecule inhibitors of Notum, including high-throughput screening (HTS), fragment-based screening, and activity-based protein profiling (ABPP). These approaches have led to the discovery of several distinct chemical scaffolds that potently and selectively inhibit Notum's carboxylesterase activity. This guide will focus on the discovery and synthesis of a representative potent inhibitor, ARUK3001185, which emerged from a crystallographic fragment screen.

Hit Identification and Optimization

The discovery of ARUK3001185 began with a crystallographic fragment screen, which identified a 1-phenyl-1,2,3-triazole fragment binding to the active site of Notum. This initial hit, while modest in potency, provided a chemical scaffold for optimization. A systematic structure-activity relationship (SAR) study was conducted, guided by X-ray co-crystal structures, to improve the inhibitor's potency and drug-like properties. This process involved modifying substituents on the phenyl ring and exploring different linkers and side chains to enhance interactions with the enzyme's active site.

The logical workflow of the hit-to-lead optimization process is depicted in the following diagram:





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